Product packaging for EFH5 protein(Cat. No.:CAS No. 147604-74-8)

EFH5 protein

Cat. No.: B1177582
CAS No.: 147604-74-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The EFH5 Protein is a recombinant preparation of a novel EF-hand superfamily member, offered for basic research applications. EFH5 was first identified in Trypanosoma brucei ,

Properties

CAS No.

147604-74-8

Molecular Formula

C43H64N14O9

Synonyms

EFH5 protein

Origin of Product

United States

Scientific Research Applications

Biomedical Research Applications

Role in Protein Synthesis and Folding:
EFH5 protein plays a crucial role in the synthesis and proper folding of proteins within the cell. Its function is particularly vital in the endoplasmic reticulum (ER), where it assists in the translocation of nascent polypeptides and the formation of disulfide bonds. Recent studies have developed luciferase-based reporters that leverage EFH5's properties to detect misfolded proteins and monitor ER stress, which is associated with various diseases, including neurodegenerative disorders and cancer .

Case Study: Detecting Protein Misfolding
In a study conducted by researchers at Science Tokyo, a modified luciferase variant was engineered to become inactive upon disulfide bond formation within the ER. This reporter system enabled the detection of protein translocation issues and provided insights into the underlying mechanisms of diseases linked to protein misfolding. The results demonstrated that this approach could facilitate high-throughput screenings for small molecules that inhibit harmful secretory pathway proteins .

Agricultural Applications

Enhancing Crop Resistance:
this compound has potential applications in agriculture, particularly in enhancing plant resistance to environmental stressors. By engineering crops to overexpress EFH5, researchers aim to improve their resilience against pathogens and extreme weather conditions. This application is crucial as climate change continues to challenge food security globally.

Case Study: Genetic Modification for Stress Tolerance
A case study highlighted the modification of a staple crop, where EFH5 was overexpressed to enhance drought tolerance. The modified plants exhibited improved water retention and higher yields compared to non-modified controls under drought conditions. This research underscores the potential of EFH5 in developing climate-resilient crops .

Biotechnological Innovations

Protein Engineering:
this compound is also pivotal in protein engineering efforts aimed at developing novel enzymes with enhanced functionalities for industrial applications. By utilizing directed evolution techniques, researchers can modify EFH5 to create enzymes that perform optimally under specific conditions, such as high temperatures or extreme pH levels.

Case Study: Industrial Enzyme Development
In a study focused on enzyme optimization for biofuel production, researchers utilized EFH5 as a scaffold for directed evolution experiments. The engineered enzymes demonstrated significantly increased catalytic efficiency and stability compared to wild-type counterparts, showcasing EFH5's versatility in biotechnological applications .

Summary Table of Applications

Application AreaDescriptionCase Studies/Findings
Biomedical Research Detects protein misfolding; monitors ER stressModified luciferase used for high-throughput screening
Agriculture Enhances crop resistance to stressorsOverexpression of EFH5 improved drought tolerance
Biotechnology Protein engineering for industrial enzymesDirected evolution led to more efficient biofuel enzymes

Comparison with Similar Compounds

Comparison with Similar Proteins

CFHR5 shares structural and functional similarities with other FH-related proteins (FHR-1 to FHR-4) and FH itself. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of CFHR5 with FH and FHR Proteins

Protein Gene Location Domain Structure (SCR*) Key Function Disease Associations
CFHR5 1q31.3 9 SCR domains Modulates alternative pathway activation; binds C3b and CRP VTE, autoimmune disorders
FH 1q32.1 20 SCR domains Primary regulator of alternative pathway; binds C3b, heparin Atypical hemolytic uremic syndrome (aHUS)
FHR-1 1q31.3 5 SCR domains Enhances complement activation; competes with FH Age-related macular degeneration (AMD)
FHR-3 1q31.3 5 SCR domains Binds necrotic cells; promotes inflammation IgA nephropathy

*SCR: Short consensus repeat domains involved in ligand binding.

Key Findings from Comparative Studies

Structural Homology and Divergence :

  • CFHR5 and FH share SCR domains but differ in domain count (9 vs. 20), leading to divergent binding affinities. CFHR5 lacks FH’s C-terminal polyanion-binding site, reducing its ability to regulate surface-bound C3b .
  • Unlike FHR-1 and FHR-3, which enhance complement activation, CFHR5 exhibits dual regulatory and pro-inflammatory roles depending on context .

Disease Links: While FH mutations cause aHUS, CFHR5 dysregulation is linked to VTE and autoimmune conditions, suggesting tissue-specific roles .

Biophysical Stability :

  • Comparative stability studies (e.g., thermal denaturation assays) reveal that CFHR5 is less stable than FH under stress conditions, likely due to its truncated domain structure .

Research Implications and Challenges

The functional duality of CFHR5 complicates its therapeutic targeting. For example, its pro-inflammatory role in VTE contrasts with its complement-inhibitory functions in autoimmune diseases . Advanced biophysical methods, such as empirical phase diagrams (EPDs) and comparative signature diagrams (CSDs), are critical for resolving structural differences between CFHR5 and related proteins under stress conditions . Additionally, proteomic workflows (e.g., sandwich immunoassays) have enabled precise quantification of CFHR5 in clinical samples, though standardization across anticoagulants (citrate vs. EDTA plasma) remains a challenge .

Preparation Methods

Source Material Selection and Pretreatment

The quality of the starting material dictates the success of downstream processes. For recombinant EFH5, Escherichia coli or yeast expression systems are typical, though plant-based sources (e.g., soybean meal) offer insights into scalable extraction. Soybean-derived protocols emphasize the use of defatted, dehulled flakes treated with calcium hydroxide (0.002–0.004 M) at 60°C to solubilize 90% of nitrogenous compounds while minimizing denaturation. Analogously, EFH5 expression hosts require lysis buffers containing divalent cations (e.g., Mg²⁺ at 10 mM) to stabilize ribosomes during in vitro synthesis.

Solubilization and Extraction Dynamics

Alkaline extraction remains a cornerstone for hydrophobic proteins. Calcium hydroxide’s dual role as a pH modulator (pH 6.7–7.2) and anti-aggregation agent prevents protein precipitation during heating, a principle transferable to EFH5 isolation. For refolding inclusion bodies, urea or guanidine hydrochloride gradients paired with redox buffers (e.g., glutathione) are critical, though these steps risk truncating yields by 30–50%.

Cell-Free Synthesis of EFH5

In Vitro Transcription-Translation Systems

The PURExpress Δribosome kit enables EFH5 synthesis from DNA or mRNA templates in a 25 µL reaction. T7 promoter-driven transcription (37°C, 2–4 hours) yields ~100 ng/µL of protein, with disulfide bonds facilitated by oxidative folding additives (e.g., oxidized glutathione). Key parameters include:

  • Template Design : Linear DNA requires T7 terminators; mRNA circumvents transcription but demands 5' untranslated regions (UTRs) for ribosomal binding.

  • Magnesium Optimization : 10 mM Mg²⁺ maintains ribosomal integrity during ultrafiltration (100 kDa cutoff), though NaCl (≤400 mM) reduces nonspecific aggregation.

Post-Synthesis Processing

Centrifugation (14,000 × g, 30–60 minutes) separates ribosomal debris, while Ni-NTA affinity chromatography isolates His-tagged EFH5. A representative purification table illustrates typical yield losses:

StepTotal Protein (mg)Specific Activity (U/mg)Yield (%)Purity (%)
Crude Lysate12000.101000.8
Ammonium Sulfate Cut1800.42623.4
Ion Exchange (DEAE)242.55020
Gel Filtration3.612.538100

Adapted from ref., assuming EFH5 follows analogous behavior.

Chromatographic Purification Strategies

Ion Exchange Selectivity

DEAE-cellulose columns (0.1–0.6 M NaCl gradient) separate EFH5 isoforms by surface charge. At pH 7.0, EFH5’s theoretical isoelectric point (pI ~5.5) ensures anion exchange binding, with elution at ~0.25 M NaCl. Competitive elution with imidazole or histidine is contraindicated due to metal chelation risks.

Hydrophobic Interaction Chromatography

Post-ammonium sulfate precipitation (45–55% saturation), phenyl-Sepharose resins exploit EFH5’s hydrophobicity. High-salt loading buffers (1.5 M (NH₄)₂SO₄) enhance binding, while descending salt gradients (0.5–0 M) elute purified fractions.

Analytical Validation of EFH5 Integrity

Electrophoretic Profiling

SDS-PAGE with Coomassie staining confirms monomeric EFH5 (e.g., 75 kDa band). Western blotting using anti-EFH5 antibodies validates identity, while native PAGE assesses quaternary structure.

Functional Assays

Kinetic assays (e.g., ATP hydrolysis for kinase domains) quantify specific activity. Circular dichroism (190–260 nm) monitors secondary structure retention post-purification, with α-helical minima at 208 nm and 222 nm indicating proper folding.

Challenges and Optimization Frontiers

Proteolytic Degradation

Serine protease inhibitors (PMSF, 1 mM) and low-temperature processing (4°C) mitigate EFH5 cleavage. Thioredoxin fusion tags enhance solubility but necessitate tag removal via TEV protease.

Scalability Limits

Batch reactor cell-free systems achieve 2 mg/mL yields but face tRNA depletion. Continuous-exchange configurations prolong synthesis via passive tRNA diffusion, though costs escalate .

Q & A

Q. What experimental methodologies are recommended for initial detection and quantification of EFH5 protein in cellular systems?

To detect EFH5, researchers should use validated antibodies in techniques like immunofluorescence microscopy (dual-labeling with nuclear markers for localization) or Western blotting (with proper controls for specificity) . For quantification, ELISA is suitable, but ensure sample dilution buffers are optimized to avoid cross-contamination and foaming during mixing . Antibody validation via knockout cell lines or siRNA-mediated EFH5 depletion is critical to confirm specificity .

Q. How can researchers design a robust hypothesis-driven study to explore EFH5’s biological role?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to structure hypotheses. For example:

  • Feasibility: Use publicly available protein interaction databases (e.g., UniProt, Proteins API) to predict EFH5 interactors .
  • Novelty: Compare EFH5 expression profiles across tissues using RNA-seq datasets (e.g., GTEx Portal) to identify understudied contexts .
    Include controls such as EFH5-knockout models and statistical power analysis to ensure reproducibility .

Advanced Research Questions

Q. How should researchers resolve contradictions in EFH5’s reported subcellular localization across studies?

Contradictions may arise from cell-type-specific expression or antibody cross-reactivity. To address this:

  • Perform systematic meta-analysis of existing datasets (e.g., PRIDE, PeptideAtlas) to identify consensus patterns .
  • Use inducible expression systems (e.g., CRISPRa/i) to modulate EFH5 levels and track localization via live-cell imaging .
  • Validate findings with orthogonal methods (e.g., subcellular fractionation coupled with mass spectrometry) .

Q. What strategies are effective for mapping EFH5’s protein-protein interaction (PPI) network in disease contexts?

Combine affinity purification mass spectrometry (AP-MS) with bioinformatics tools (e.g., STRING, Cytoscape) to identify high-confidence interactors . For disease-specific studies:

  • Integrate clinical proteomics data (e.g., CPTAC) to correlate EFH5 interactions with patient outcomes .
  • Apply structural prediction tools (e.g., AlphaFold) to model EFH5 domains and prioritize functionally relevant binding partners .

Q. How can researchers optimize experimental workflows to study EFH5’s post-translational modifications (PTMs)?

  • Use phospho-specific antibodies or PTM-enrichment kits (e.g., TiO2 for phosphorylation) followed by LC-MS/MS .
  • Leverage public PTM databases (e.g., PhosphoSitePlus) to compare EFH5 modification sites across experimental conditions .
  • Validate functional impacts via mutagenesis (e.g., alanine substitution at modification sites) and phenotypic assays .

Data Analysis & Reproducibility

Q. What computational pipelines are recommended for analyzing EFH5-related omics data?

  • For transcriptomics : Use tools like DESeq2 or edgeR for differential expression analysis, with pathway enrichment via Gene Ontology .
  • For proteomics : Process raw MS data with MaxQuant, and use Perseus for statistical analysis and visualization .
  • Ensure reproducibility by sharing code (e.g., GitHub) and raw data in repositories like PRIDE or ProteomeXchange .

Q. How should researchers address discrepancies between in vitro and in vivo EFH5 functional studies?

  • Perform dose-response experiments in vitro to mirror physiological EFH5 levels observed in vivo .
  • Use conditional knockout animal models to isolate tissue-specific effects .
  • Apply single-cell sequencing to identify EFH5’s role in heterogeneous cell populations within tissues .

Ethical & Reporting Standards

Q. What ethical considerations apply when studying EFH5 in human-derived samples?

  • Adhere to IRB protocols for informed consent and data anonymization, especially when using clinical samples .
  • Disclose potential conflicts of interest (e.g., antibody vendor partnerships) in publications .

Q. How can researchers ensure compliance with FAIR (Findable, Accessible, Interoperable, Reusable) data principles?

  • Deposit datasets in domain-specific repositories (e.g., UniProt for protein data, GEO for transcriptomics) with unique identifiers .
  • Use standardized metadata formats (e.g., MIAPE for proteomics) to enhance interoperability .

Resource Integration

Q. Which databases and APIs are most reliable for accessing EFH5-related data?

  • UniProt : For sequence, structure, and functional annotations .
  • Proteins API : To retrieve cross-referenced data from Ensembl, ClinVar, and PRIDE .
  • Human Protein Atlas : For tissue-specific expression and subcellular localization evidence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.